TAE-1

Alzheimer's disease Multi-target directed ligand Polypharmacology

TAE-1 (CAS 1414469-59-2) is a trisubstituted sym-triazine derivative bearing acetylcholine-like quaternary ammonium arms that functions as a multi-target modulator of Alzheimer's disease (AD) pathologies. It simultaneously inhibits acetylcholinesterase (AChE; IC50 = 0.3–0.465 μM), butyrylcholinesterase (BuChE; IC50 = 3.9 μM), and amyloid-β (Aβ) fibril formation and aggregation, while also promoting neuronal differentiation through upregulation of synaptophysin and MAP2 in human SH-SY5Y neuronal cells.

Molecular Formula C39H51I3N6O9
Molecular Weight 1128.6 g/mol
Cat. No. B15619087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTAE-1
Molecular FormulaC39H51I3N6O9
Molecular Weight1128.6 g/mol
Structural Identifiers
InChIInChI=1S/C39H51N6O9.3HI/c1-43(2,3)22-25-49-34(46)28-10-16-31(17-11-28)52-37-40-38(53-32-18-12-29(13-19-32)35(47)50-26-23-44(4,5)6)42-39(41-37)54-33-20-14-30(15-21-33)36(48)51-27-24-45(7,8)9;;;/h10-21H,22-27H2,1-9H3;3*1H/q+3;;;/p-3
InChIKeySGOMELGTKOLYEZ-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

TAE-1 Procurement Guide: A Multi-Target Sym-Triazine for Alzheimer's Disease Research


TAE-1 (CAS 1414469-59-2) is a trisubstituted sym-triazine derivative bearing acetylcholine-like quaternary ammonium arms that functions as a multi-target modulator of Alzheimer's disease (AD) pathologies [1]. It simultaneously inhibits acetylcholinesterase (AChE; IC50 = 0.3–0.465 μM), butyrylcholinesterase (BuChE; IC50 = 3.9 μM), and amyloid-β (Aβ) fibril formation and aggregation, while also promoting neuronal differentiation through upregulation of synaptophysin and MAP2 in human SH-SY5Y neuronal cells [2]. Unlike single-target FDA-approved agents such as donepezil, which address only cholinergic deficits, TAE-1's polypharmacology provides a research tool for probing the interconnected amyloid and cholinergic hypotheses within a single molecular entity [1][2].

Why Generic Substitution Fails: Functional Non-Equivalence of TAE-1 vs. Single-Target and Analog Compounds


TAE-1 cannot be substituted with other AChE inhibitors, Aβ aggregation modulators, or even its closest sym-triazine analog TAE-2 without fundamentally altering the experimental phenotype. The compound's value derives from a specific quantitative balance of three concurrent activities—potent AChE inhibition, moderate BuChE inhibition with a defined selectivity ratio of 13.0, and substantial Aβ fibril disruption—within a single well-tolerated molecular scaffold [1]. Substituting donepezil (Aβ inhibition = 5.5% vs. TAE-1's 70.2%) or iAβ5p (AChE IC50 >200 μM vs. TAE-1's 0.3 μM) requires multi-compound cocktails that introduce pharmacokinetic and solubility variables absent with a single agent [1]. Substituting TAE-2 sacrifices ~9-fold AChE potency (IC50 2.8 vs. 0.3 μM) and more than doubles the BuChE/AChE selectivity ratio [1]. The quantitative evidence below demonstrates that these differences are not marginal but decisive for assay design and result interpretation.

TAE-1 Quantitative Differentiation Evidence: Head-to-Head Data vs. TAE-2, Donepezil, and iAβ5p


Multi-Target Functional Breadth: TAE-1 vs. Donepezil and iAβ5p Across Three AD-Relevant Assays

TAE-1 is the only compound among the three tested that simultaneously demonstrates potent cholinesterase inhibition and substantial Aβ fibril suppression. Donepezil provides only AChE inhibition (IC50 0.02 μM) with negligible Aβ activity (5.5% inhibition at 2×[i]), while iAβ5p provides only Aβ inhibition (34.2% at 2×[i]) with no AChE activity (IC50 >200 μM). In contrast, TAE-1 delivers AChE IC50 = 0.3 μM, BuChE IC50 = 3.9 μM, and Aβ fibril inhibition = 70.2% at 2×[i] within a single molecular entity [1]. For studies investigating the interplay between cholinergic and amyloid pathologies, TAE-1 eliminates the confounding variables introduced by multi-compound cocktails (differential solubility, stability, cell permeability) [1].

Alzheimer's disease Multi-target directed ligand Polypharmacology

Cellular AChE Suppression in Human Neuronal Cells: TAE-1 vs. Donepezil at Tolerated Concentrations

In cytosol extracts from differentiated human SH-SY5Y neuronal cells, TAE-1 at 400 μM (the highest viable concentration tested in cellular viability studies) suppressed AChE activity by 84.4%, compared to only 15.4% inhibition achieved by donepezil at its maximum tolerated concentration of 10 μM in the same cell system [1]. On purified human erythrocyte AChE, the difference was similarly pronounced: TAE-1 86.9% vs. donepezil 17.1% [1]. Critically, donepezil could not be tested at higher concentrations due to reduced neuronal viability above 10 μM, whereas TAE-1 remained well-tolerated at 400 μM [1]. This demonstrates that in a disease-relevant human neuronal context, TAE-1 achieves substantially greater functional AChE suppression than the standard-of-care comparator.

Acetylcholinesterase inhibition SH-SY5Y neuronal model Donepezil comparison

Aβ1-42 Fibril Inhibition Kinetics: TAE-1 Matches and Exceeds Reference Peptide iAβ5p

In kinetic ThT fluorescence assays tracking Aβ1-42 (10 μM) fibril formation over 24 h, TAE-1 (20 μM) achieved 24.9% fibril inhibition at the 24 h endpoint, exceeding the reference pentapeptide fibrillogenesis inhibitor iAβ5p which achieved 22.3% inhibition at the same concentration [1]. At higher inhibitor-to-Aβ ratios in the broader sym-triazine library study, TAE-1 achieved 70.2% inhibition of Aβ1-40 fibrils at 2×[i] (200 μM) vs. iAβ5p's 34.2%, representing more than a 2-fold improvement [2]. Scanning electron microscopy confirmed that TAE-1 qualitatively alters fibril morphology, truncating the mesh-like fibrillar network into smaller spherical clusters, suggesting a mechanism of intercalation that deviates from classical nucleation-dependent fibril formation [1].

Amyloid-beta aggregation Thioflavin T assay Fibrillogenesis inhibition

Cholinesterase Selectivity and Potency Differentiation: TAE-1 vs. Closest Analog TAE-2

Within the sym-triazine library, TAE-1 (compound 3f) and TAE-2 (compound 3g) differ only by the presence of methyl substituents on the aminoester arms of TAE-2. This single structural modification produces profound pharmacological divergence. TAE-1 exhibits approximately 9.3-fold greater AChE inhibitory potency (IC50 0.3 ± 0.02 μM vs. 2.8 ± 0.1 μM) and 2.4-fold higher AChE/BuChE selectivity (BuChE/AChE ratio 13.0 vs. 5.5) compared to TAE-2 [1]. Electrochemical assays on purified human erythrocyte AChE confirm this relationship with IC50 values of 0.465 μM (TAE-1) and 3.931 μM (TAE-2)—an 8.5-fold potency advantage [2]. The authors attribute TAE-1's superior AChE affinity to greater structural similarity of its unsubstituted aminoester arms to the native acetylcholine substrate, a feature compromised by the methyl groups in TAE-2 [2]. TAE-1 also demonstrates a higher competitive inhibition constant (Ki = 1.62 μM) compared to TAE-2 (Ki = 1.49 μM), indicating a mixed-type inhibition mechanism with tighter binding [1].

Cholinesterase selectivity Sym-triazine SAR TAE-2 comparison

Pro-Neurogenic Activity: Neuronal Differentiation and Synaptic Marker Upregulation by TAE-1

TAE-1 exhibits a pro-neurogenic phenotype not shared by donepezil or iAβ5p. Treatment of differentiated human SH-SY5Y neuronal cells with TAE-1 resulted in increased neuronal cellular process length and branching, upregulated synaptophysin protein levels along varicosities (suggesting stimulated synapse formation), and increased expression of MAP2, a neuronal differentiation marker [1]. While TAE-2 also demonstrated these neurotrophic effects, the combination of potent cholinesterase inhibition plus neurogenic activity within TAE-1 is unique: donepezil at therapeutic concentrations provides neither Aβ modulation nor neurotrophic stimulation, and iAβ5p provides neither cholinesterase inhibition nor neuronal differentiation effects [1][2]. This third dimension of activity—beyond enzyme inhibition and anti-aggregation—suggests a disease-modifying potential that single-target compounds cannot replicate.

Neuronal differentiation Synaptophysin Neurotrophic activity

TAE-1 Optimal Application Scenarios for Alzheimer's Disease and Neuroscience Research


Multi-Target AD Mechanism-of-Action Studies Requiring Simultaneous Cholinergic and Amyloid Modulation

TAE-1 is the procurement choice for studies investigating the intersection of cholinergic dysfunction and amyloid pathology without introducing the confounding variables of compound mixtures. As demonstrated by its dual AChE/BuChE inhibition (IC50 0.3/3.9 μM) plus 70.2% Aβ fibril inhibition at 2×[i], a single TAE-1 treatment simultaneously engages both pathological arms [1]. This avoids the differential solubility, membrane permeability, and metabolic stability issues inherent in co-administering donepezil (for AChE) with an Aβ modulator such as iAβ5p [1][2]. Researchers should select TAE-1 when the experimental question demands that target engagement across multiple AD pathologies originates from a single molecular entity.

Human Neuronal Cell-Based Assays Requiring High Cholinesterase Suppression Without Cytotoxicity

For SH-SY5Y-based or other human neuronal cell models where robust AChE inhibition must be achieved while preserving viability, TAE-1 provides an effective concentration window (up to 400 μM) far exceeding that of donepezil (≤10 μM) [1]. At 400 μM, TAE-1 suppressed neuronal AChE activity by 84.4% versus only 15.4% for donepezil at its maximum tolerated concentration [1]. This makes TAE-1 particularly suitable for chronic treatment paradigms in neuronal culture where sustained cholinesterase suppression is required without triggering cytotoxicity, enabling long-term differentiation and synaptic plasticity studies that would be compromised by the narrow therapeutic index of donepezil in vitro [1].

Sym-Triazine Structure-Activity Relationship (SAR) Benchmarking and Lead Optimization Programs

Within the published sym-triazine library, TAE-1 (compound 3f) represents the optimal balance of AChE potency and selectivity for use as a reference standard in SAR campaigns. Its IC50 of 0.3 μM for AChE, BuChE/AChE selectivity ratio of 13.0, and Ki of 1.62 μM provide well-characterized benchmarks against which novel trisubstituted sym-triazine derivatives can be quantitatively compared [1]. The availability of TAE-2 (3g) as a methyl-substituted comparator with 9.3-fold lower AChE potency confirms that small structural perturbations on the aminoester arms produce measurable, interpretable shifts in activity [1][2]. TAE-1 should be acquired as the baseline reference whenever new sym-triazine derivatives are synthesized and tested for cholinesterase or Aβ modulation.

Synaptic Integrity and Neuronal Differentiation Endpoint Assays in AD Models

TAE-1 is uniquely suited for studies measuring synaptophysin and MAP2 as readouts of synaptic health and neuronal differentiation because it simultaneously provides the cholinesterase inhibition that elevates synaptic acetylcholine and the direct neurotrophic stimulation observed through increased neurite extension and synaptic marker expression [1]. Neither donepezil (which lacks neurotrophic activity at tolerated concentrations) nor iAβ5p (which lacks both cholinesterase and neurotrophic activity) can serve this multi-endpoint function [1][2]. This application scenario is particularly relevant for disease-modifying AD research where preservation or restoration of synaptic integrity is the primary efficacy endpoint.

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